molecular formula C21H23Cl2NO5 B4301442 ETHYL 3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE

ETHYL 3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE

Cat. No.: B4301442
M. Wt: 440.3 g/mol
InChI Key: LTBVDFDAOKGSSI-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes a dichlorophenoxy group, an ethoxyphenyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. The specific steps include:

    Formation of the dichlorophenoxyacetyl chloride: This is achieved by reacting 2,4-dichlorophenoxyacetic acid with thionyl chloride.

    Amidation: The dichlorophenoxyacetyl chloride is then reacted with 4-ethoxyaniline to form the corresponding amide.

    Esterification: Finally, the amide is esterified with ethyl 3-bromopropanoate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2,4-dichlorophenoxyacetic acid and 4-ethoxyphenol.

    Reduction: 3-(4-ethoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(benzyl-acetamino)propanoate: Similar structure but with a benzyl group instead of the dichlorophenoxy group.

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar ester structure but with a methoxy group instead of the ethoxy group.

Uniqueness

Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoate is unique due to the presence of the dichlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO5/c1-3-27-16-8-5-14(6-9-16)18(12-21(26)28-4-2)24-20(25)13-29-19-10-7-15(22)11-17(19)23/h5-11,18H,3-4,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBVDFDAOKGSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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